Tetrahydrothiophene-3-thiol 1,1-dioxide Tetrahydrothiophene-3-thiol 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 52513-18-5
VCID: VC2009132
InChI: InChI=1S/C4H8O2S2/c5-8(6)2-1-4(7)3-8/h4,7H,1-3H2
SMILES: C1CS(=O)(=O)CC1S
Molecular Formula: C4H8O2S2
Molecular Weight: 152.2 g/mol

Tetrahydrothiophene-3-thiol 1,1-dioxide

CAS No.: 52513-18-5

Cat. No.: VC2009132

Molecular Formula: C4H8O2S2

Molecular Weight: 152.2 g/mol

* For research use only. Not for human or veterinary use.

Tetrahydrothiophene-3-thiol 1,1-dioxide - 52513-18-5

Specification

CAS No. 52513-18-5
Molecular Formula C4H8O2S2
Molecular Weight 152.2 g/mol
IUPAC Name 1,1-dioxothiolane-3-thiol
Standard InChI InChI=1S/C4H8O2S2/c5-8(6)2-1-4(7)3-8/h4,7H,1-3H2
Standard InChI Key SCZFACZLMPADJR-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CC1S
Canonical SMILES C1CS(=O)(=O)CC1S

Introduction

Chemical Identity and Physical Properties

Tetrahydrothiophene-3-thiol 1,1-dioxide is an organosulfur compound characterized by its heterocyclic structure containing both a thiol group and a sulfone functionality. The compound's basic identity parameters are summarized in Table 1.

Table 1: Chemical Identity and Physical Properties of Tetrahydrothiophene-3-thiol 1,1-dioxide

ParameterValue
IUPAC Name1,1-dioxothiolane-3-thiol
CAS Registry Number52513-18-5
Molecular FormulaC₄H₈O₂S₂
Molecular Weight152.2 g/mol
Standard InChIInChI=1S/C4H8O2S2/c5-8(6)2-1-4(7)3-8/h4,7H,1-3H2
Standard InChIKeySCZFACZLMPADJR-UHFFFAOYSA-N
SMILES NotationC1CS(=O)(=O)CC1S
Physical StateSolid

The compound is also known by several alternative names including 3-mercaptosulfolane, 3-Sulfanyl-1-thiolane-1,1-dione, and 3-mercaptotetrahydrothiophene 1,1-dioxide . As a derivative of tetrahydrothiophene, it represents a saturated analog of thiophene and can be considered the sulfur counterpart of tetrahydrofuran (THF) with additional functional groups.

Chemical Structure and Characteristics

Tetrahydrothiophene-3-thiol 1,1-dioxide features a five-membered saturated heterocyclic ring containing a sulfur atom that is oxidized to the sulfone oxidation state (1,1-dioxide). The structure also includes a thiol (-SH) group at the 3-position of the ring.

The key structural elements include:

  • A tetrahydrothiophene ring (saturated five-membered ring with one sulfur atom)

  • Two oxygen atoms double-bonded to the ring sulfur atom, forming a sulfone group

  • A thiol group (-SH) at the 3-position of the ring

This particular arrangement of functional groups confers unique chemical properties to the molecule. The sulfone group (SO₂) is polar and electron-withdrawing, while the thiol group (-SH) is nucleophilic and moderately acidic. This combination creates interesting reactivity profiles that make the compound valuable in organic synthesis.

Chemical Reactivity

Tetrahydrothiophene-3-thiol 1,1-dioxide possesses two primary reactive sites that govern its chemical behavior:

Thiol Group Reactivity

The thiol (-SH) functionality is nucleophilic and can participate in various reactions:

  • Nucleophilic substitution reactions with electrophiles

  • Oxidation to form disulfides

  • Addition to unsaturated systems (e.g., Michael additions)

  • Metal coordination through the sulfur atom

The thiol group's nucleophilicity makes it particularly useful in organic synthesis for forming carbon-sulfur bonds .

Sulfone Group Reactivity

The sulfone (SO₂) group influences the compound's reactivity in several ways:

  • The electron-withdrawing nature affects the acidity of adjacent hydrogen atoms

  • It provides sites for hydrogen bonding interactions

  • It can participate in elimination reactions under specific conditions

  • It increases the compound's polarity and water solubility compared to non-oxidized sulfur compounds

The combination of these reactive sites enables tetrahydrothiophene-3-thiol 1,1-dioxide to serve as a versatile building block in organic synthesis.

Applications and Research Findings

Organic Synthesis Applications

Tetrahydrothiophene-3-thiol 1,1-dioxide and similar compounds have demonstrated utility as intermediates in organic synthesis. Their bifunctional nature, featuring both nucleophilic (thiol) and electron-withdrawing (sulfone) groups, makes them valuable building blocks for constructing more complex molecules.

The specific applications documented in research include:

  • Serving as intermediates for various chemical transformations

  • Building blocks for heterocyclic compound synthesis

  • Precursors for sulfur-containing pharmaceutical compounds

Related Compounds and Comparative Analysis

Several structurally related compounds provide context for understanding tetrahydrothiophene-3-thiol 1,1-dioxide:

Trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide

This related compound (CAS: 14176-47-7) features hydroxyl groups at positions 3 and 4 instead of a thiol group. It has been investigated for potential biological activities and synthetic applications.

Tetrahydro-3-thiopheneol 1,1-dioxide

This compound (CAS: 13031-76-0) differs by having a hydroxyl group at position 3 instead of a thiol group. It has a molecular weight of 136.169 g/mol and similar chemical properties to tetrahydrothiophene-3-thiol 1,1-dioxide .

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide

This derivative (CAS: 17115-47-8) contains a sulfonyl chloride group and has found applications as a synthetic intermediate in organic chemistry .

3-Aminotetrahydrothiophene 1,1-dioxides

These compounds, which feature an amino group instead of a thiol group, have been investigated as non-electrophilic ARE activators with potential therapeutic applications .

Table 2: Comparison of Tetrahydrothiophene-3-thiol 1,1-dioxide with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Functional Group at Position 3
Tetrahydrothiophene-3-thiol 1,1-dioxide52513-18-5C₄H₈O₂S₂152.2Thiol (-SH)
Trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide14176-47-7C₄H₈O₄S152.17Hydroxyl (-OH)
Tetrahydro-3-thiopheneol 1,1-dioxide13031-76-0C₄H₈O₃S136.17Hydroxyl (-OH)
Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide17115-47-8C₄H₇ClO₄S₂218.68Sulfonyl chloride (-SO₂Cl)
3-Aminotetrahydrothiophene 1,1-dioxideVariousC₄H₉NO₂S135.18Amino (-NH₂)

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